6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Classification and Nomenclature of 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This compound is a halogenated heterocyclic compound belonging to the pyrrolopyridine family. Its systematic IUPAC name reflects its structural complexity:
- Core structure : A fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing), designated as pyrrolo[2,3-b]pyridine.
- Substituents :
- Bromine at position 6
- Iodine at position 2
- Phenylsulfonyl group at position 1
Molecular formula : $$ \text{C}{13}\text{H}{8}\text{Br}\text{IN}{2}\text{O}{2}\text{S} $$
Molecular weight : 463.09 g/mol .
| Structural Feature | Position | Role in Reactivity |
|---|---|---|
| Bromine atom | 6 | Electrophilic substitution site |
| Iodine atom | 2 | Cross-coupling precursor |
| Phenylsulfonyl group | 1 | Electron-withdrawing, stabilizes ring |
The compound’s CAS registry number (226085-18-3) ensures unambiguous identification in chemical databases .
Historical Development of Pyrrolopyridine Chemistry
Pyrrolopyridines emerged as a focus of synthetic organic chemistry in the mid-20th century. Early work by researchers such as Manske (1940s) laid the groundwork for fused heterocycles, but advancements in regioselective functionalization began in the 1960s. A pivotal 1969 study demonstrated the adaptability of Madelung and Fischer indole syntheses to pyrrolo[2,3-b]pyridines, enabling alkyl and aryl substitutions at positions 2, 3, and 4 .
Key milestones:
- Halogenation : Bromination and iodination at position 3 were achieved using $$ \text{N}$$-bromosuccinimide (NBS) and iodine monochloride, respectively .
- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution or palladium-catalyzed coupling, as described in 2007 methodologies .
Modern synthetic routes emphasize palladium-catalyzed cross-couplings, allowing precise functionalization of the pyrrolopyridine core .
Significance in Heterocyclic Compound Research
Pyrrolopyridines are pharmacophores in drug discovery due to their structural resemblance to purine bases. The bromine and iodine substituents in this compound enhance its utility:
- Bromine : Facilitates Suzuki-Miyaura couplings for biaryl formation .
- Iodine : Participates in Ullmann and Buchwald-Hartwig aminations .
This compound serves as a precursor to kinase inhibitors and antiviral agents, with its sulfonyl group improving solubility and bioavailability .
Overview of Azaindole Chemistry
Azaindoles are nitrogen-rich analogs of indole, with 7-azaindoles (pyrrolo[2,3-b]pyridines) being the most studied. Key distinctions from indole include:
- Electronic effects : The pyridine nitrogen reduces electron density, altering reactivity in electrophilic substitutions .
- Biological relevance : 7-Azaindoles inhibit protein kinases by mimicking ATP’s adenine moiety .
This compound is a halogenated 7-azaindole derivative, with its sulfonyl group enabling further functionalization via nucleophilic aromatic substitution .
Relationship to Other Halogenated Heterocycles
Halogenated heterocycles, such as chloroquinoline and fluoropyrimidines, are cornerstone motifs in medicinal chemistry. This compound shares key traits with its peers:
- Halogen-directed reactivity : Bromine and iodine act as orthogonal handles for cross-couplings, enabling sequential derivatization .
- Electronic modulation : The phenylsulfonyl group withdraws electrons, stabilizing the ring system against oxidation .
Comparative analysis with related structures:
The strategic placement of halogens in these compounds underscores their versatility in drug discovery pipelines .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPCJMGRFTHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrrolo[2,3-b]pyridine skeleton is typically constructed via cyclocondensation reactions. A common method involves the reaction of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, treatment of 3-amino-4-bromopyridine with propargyl aldehyde under acidic conditions yields the pyrrolo[2,3-b]pyridine core, though this route requires subsequent iodination and sulfonylation.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of alkynyl pyridines offers improved regiocontrol. In one protocol, 2-iodo-3-alkynylpyridine undergoes Sonogashira coupling with a terminal alkyne, followed by intramolecular cyclization to form the pyrrolo[2,3-b]pyridine system. This method allows direct incorporation of iodine at the 2-position, aligning with the target compound's substitution pattern.
Sequential Functionalization of the Core Structure
Sulfonylation at the 1-Position
Introducing the phenylsulfonyl group early in the synthesis prevents interference during halogenation. The nitrogen at the 1-position is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. Optimal conditions (Table 1) involve dichloromethane (DCM) at 0–5°C, achieving yields of 85–90%.
Table 1: Sulfonylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 0–5 | 89 |
| Et₃N | THF | 25 | 78 |
| DBU | DMF | 25 | 65 |
Bromination at the 6-Position
Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid selectively substitutes the 6-position due to the directing effect of the adjacent nitrogen. A 1:1 molar ratio of substrate to NBS at 80°C for 6 hours provides the monobrominated product in 82% yield. Competing dibromination is minimized by controlling stoichiometry.
Iodination at the 2-Position
Iodine incorporation is achieved via Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline as a ligand. The reaction proceeds in dimethylformamide (DMF) at 120°C, yielding 75–80% of the 2-iodo derivative. Alternative methods employing N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) show lower selectivity.
Alternative Routes and Comparative Analysis
Halogenation Before Sulfonylation
Reversing the functionalization order (iodination → bromination → sulfonylation) reduces yields due to steric hindrance from the bulky phenylsulfonyl group. For instance, iodination efficiency drops to 60% when performed after sulfonylation, underscoring the importance of sequence optimization.
One-Pot Multistep Synthesis
A streamlined approach combines cyclization, sulfonylation, and halogenation in a single pot. Using Pd(OAc)₂/Xantphos as a catalyst system, this method achieves a 68% overall yield but requires stringent temperature control to prevent side reactions.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity, with trace impurities attributed to residual starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique structural features.
Material Science: The compound can be used in the design and synthesis of novel materials with specific properties.
Biological Studies: It may be employed in biological studies to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would vary based on the specific target and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is highlighted through comparisons with analogs differing in substituent positions, halogens, and protecting groups. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Position and Reactivity
- Halogen Position : The 6-bromo-2-iodo substitution pattern allows sequential cross-coupling, as iodine (a superior leaving group) reacts first, followed by bromine. This contrasts with 4-bromo-2-iodo and 5-bromo-3-iodo analogs, where halogen positions alter reaction pathways and product yields in Suzuki couplings .
- Sulfonyl Group: The phenylsulfonyl group at position 1 stabilizes the pyrrolopyridine core during reactions, unlike non-sulfonylated analogs (e.g., 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine), which may require alternative protection strategies .
Biological Activity
6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes both bromine and iodine halogens along with a phenylsulfonyl group, contributing to its reactivity and biological properties.
The molecular formula of this compound is CHBrINOS, with a molar mass of approximately 463.09 g/mol. Its predicted boiling point is around 569.4 °C, and it has a density of approximately 2.08 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in various cellular processes including electrolyte balance and cell proliferation . The inhibition of SGK-1 can potentially lead to therapeutic effects in conditions such as renal and cardiovascular diseases.
In Vitro Studies
Research indicates that this compound exhibits significant activity against various biological targets:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds can exhibit antitumor properties. While specific data on this compound is limited, related studies have shown that similar structures can inhibit cancer cell proliferation .
- Antimicrobial Activity : Compounds within the pyrrolopyridine family have demonstrated antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus, indicating potential applications in treating infections .
Case Studies
A notable case study involved the synthesis and testing of various derivatives of pyrrolopyridines, which highlighted their potential as therapeutic agents. The study found that certain derivatives exhibited promising inhibitory effects on cell growth in cancer models, although specific results for this compound were not detailed .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated pyrrolopyridines:
| Compound Name | Halogen Presence | Biological Activity |
|---|---|---|
| 6-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Bromine, Chlorine | Moderate Antitumor Activity |
| 6-Bromo-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Bromine, Fluorine | Low Antimicrobial Activity |
| This compound | Bromine, Iodine | Potential SGK-1 Inhibitor |
The presence of iodine in this compound may enhance its reactivity compared to other halogenated analogs, potentially leading to improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
